molecular formula C10H15NO B15257354 (2R)-2-Amino-2-(4-ethylphenyl)ethan-1-OL

(2R)-2-Amino-2-(4-ethylphenyl)ethan-1-OL

Cat. No.: B15257354
M. Wt: 165.23 g/mol
InChI Key: SPDFWGAHXPEGRE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-2-(4-ethylphenyl)ethan-1-OL: is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon atom, which is also bonded to a 4-ethylphenyl group. The compound’s stereochemistry is denoted by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(4-ethylphenyl)ethan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (4-ethylphenyl)acetone, followed by the introduction of the amino group. The reaction conditions typically involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF). The amino group can be introduced using reagents like ammonia or primary amines under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method utilizes catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone intermediate. The reaction is carried out under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(4-ethylphenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as sodium cyanoborohydride (NaBH3CN).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of (4-ethylphenyl)acetone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2R)-2-Amino-2-(4-ethylphenyl)ethan-1-OL has several applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(4-ethylphenyl)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(4-ethylphenyl)ethan-1-OL: The enantiomer of the compound with the (2S) configuration.

    (2R)-2-Amino-2-(4-methylphenyl)ethan-1-OL: A similar compound with a methyl group instead of an ethyl group.

    (2R)-2-Amino-2-(4-propylphenyl)ethan-1-OL: A similar compound with a propyl group instead of an ethyl group.

Uniqueness

(2R)-2-Amino-2-(4-ethylphenyl)ethan-1-OL is unique due to its specific stereochemistry and the presence of the 4-ethylphenyl group. This configuration imparts distinct physical and chemical properties, making it valuable in various applications, particularly in the synthesis of chiral molecules and pharmaceutical intermediates.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2R)-2-amino-2-(4-ethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-2-8-3-5-9(6-4-8)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m0/s1

InChI Key

SPDFWGAHXPEGRE-JTQLQIEISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

CCC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.